
17-phenyl-trinor-PGF2alpha amide
概要
説明
17-phenyl-trinor-PGF2alpha amide is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. This compound is known for its potent agonistic activity on the prostaglandin F (FP) receptor, making it significant in various biological and medical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-phenyl-trinor-PGF2alpha amide involves multiple steps, starting from the basic prostaglandin structureThe reaction conditions typically involve the use of organic solvents like ethanol, DMF, and DMSO, with specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions: 17-phenyl-trinor-PGF2alpha amide undergoes various chemical reactions, including:
Oxidation: Conversion to 15-keto derivatives.
Reduction: Formation of reduced prostaglandin analogs.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, enhancing their biological activity and stability .
科学的研究の応用
Ocular Hypertension Treatment
One of the primary applications of 17-phenyl-trinor-PGF2alpha amide is in the treatment of ocular hypertension and glaucoma. It acts as an agonist for the FP receptor, leading to a reduction in intraocular pressure. This mechanism is similar to that of bimatoprost, an FDA-approved medication that utilizes the ethyl amide derivative of 17-phenyl-trinor-PGF2alpha . Studies indicate that this compound exhibits a significantly higher binding affinity for the FP receptor compared to natural prostaglandins, making it an effective candidate for ocular hypotensive therapy.
Smooth Muscle Contraction
The compound also plays a critical role in inducing smooth muscle contraction. Upon binding to the FP receptor, it triggers intracellular signaling pathways that promote muscle contraction in various tissues. This property is particularly useful in reproductive health research, where modulation of smooth muscle activity can influence uterine contractions and labor induction.
Receptor Binding and Activation
This compound binds specifically to the FP receptor, a G protein-coupled receptor involved in numerous physiological processes. The compound's structural modifications enhance its potency and selectivity, allowing it to activate the receptor more effectively than other prostaglandins. This activation leads to various cellular responses such as increased intracellular calcium levels and subsequent physiological effects.
Stability and Bioavailability
The amide structure of 17-phenyl-trinor-PGF2alpha contributes to its stability against enzymatic degradation, which is a significant limitation for many natural prostaglandins . This stability allows for prolonged biological activity and makes it suitable for therapeutic applications where sustained action is desired.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits high efficacy at the human FP receptor, with a relative potency significantly exceeding that of PGF2alpha . For instance, studies utilizing human and animal models have confirmed its effectiveness in lowering intraocular pressure comparable to established treatments like bimatoprost.
Metabolism and Pharmacokinetics
Research on the metabolism of this compound reveals important insights into its pharmacokinetics. For example, studies indicate that ocular tissues can hydrolyze the ethyl amide form into the active 17-phenyl-trinor-PGF2alpha, thus contributing to its therapeutic effects . The metabolites produced during this process are crucial for understanding the compound's efficacy and safety profile.
Data Tables
作用機序
The compound exerts its effects by binding to the FP receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses such as the reduction of intraocular pressure and induction of luteolysis. The molecular targets include specific proteins involved in these pathways, ensuring targeted and effective action .
類似化合物との比較
Bimatoprost: Another prostaglandin analog used for similar applications.
Latanoprost: Known for its ocular hypotensive properties.
Travoprost: Used in the treatment of glaucoma.
Uniqueness: 17-phenyl-trinor-PGF2alpha amide is unique due to its specific structural modifications, which enhance its stability and potency as an FP receptor agonist. This makes it particularly effective in reducing intraocular pressure with fewer side effects compared to other analogs .
生物活性
Overview
17-Phenyl-trinor-PGF2alpha amide is a synthetic analog of prostaglandin F2alpha (PGF2α), primarily recognized for its potent agonistic activity on the prostaglandin F (FP) receptor. This compound plays a significant role in various biological and medical applications, especially in the treatment of conditions like glaucoma and ocular hypertension. The biological activity of this compound is closely linked to its pharmacological effects, mechanisms of action, and its interactions with cellular receptors.
Target Receptor:
The primary target of this compound is the FP receptor, which mediates several physiological responses through its activation.
Mode of Action:
As a PGF2α analog, this compound mimics the natural prostaglandin's effects, leading to:
- Smooth Muscle Contraction: Similar to PGF2α, it induces contraction in various smooth muscle tissues.
- Luteolysis: It promotes the regression of the corpus luteum in reproductive processes.
Intraocular Pressure Regulation
The agonistic activity of this compound on FP receptors has been extensively studied for its role in reducing intraocular pressure (IOP). In human and animal models, this compound demonstrates significant ocular hypotensive effects, making it a candidate for glaucoma treatment.
Comparison with Other Prostaglandin Analogs:
Compound | IOP Reduction Potency | Mechanism |
---|---|---|
17-Phenyl-Trinor-PGF2alpha | High | FP receptor agonism |
Bimatoprost | High | FP receptor agonism |
Latanoprost | Moderate | FP receptor agonism |
Travoprost | Moderate | FP receptor agonism |
Binding Affinity
Studies have shown that this compound exhibits high binding affinity for the FP receptor. For instance, it has a Ki value of approximately 1.1 nM at rat recombinant FP receptors expressed in CHO cells . This high affinity correlates with its potent biological activity.
Cellular Effects
The compound's interaction with various cell types leads to diverse biological outcomes:
- In Ovary: Induces luteolytic activity.
- In Blood Vessels: Exhibits pressor responses, significantly affecting blood pressure dynamics.
Case Studies and Research Findings
-
Ocular Studies:
In studies involving human and rabbit ocular tissues, this compound was shown to be converted from its ethyl amide form to the active free acid form, enhancing its effectiveness as an ocular hypotensive agent . -
Reproductive Studies:
In hamster antifertility assays, this compound exhibited approximately 90 times the potency of PGF2α in inducing luteolysis, highlighting its potential applications in reproductive health . -
Blood Pressure Response:
Research indicates that this compound has significant pressor potency compared to PGF2α, making it relevant in cardiovascular studies .
Safety and Efficacy
While this compound is generally well-tolerated, its safety profile is crucial for clinical applications. The compound's metabolic stability is favorable; however, potential side effects associated with prostaglandin analogs include local irritation and systemic effects depending on dosage and administration route.
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,14-15,18-22,25-27H,2,7,10-13,16H2,(H2,24,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGQWYIPCPFTJC-KDACTHKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110291 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155205-89-3 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155205-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。